molecular formula C7H9IN2O B3017859 5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde CAS No. 2226181-65-1

5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3017859
CAS No.: 2226181-65-1
M. Wt: 264.066
InChI Key: XBJQTUKRRDJVEU-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features an iodine atom at the 5-position, an isopropyl group at the 1-position, and an aldehyde group at the 3-position of the pyrazole ring.

Chemical Reactions Analysis

5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

5-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

    5-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.

    5-Fluoro-1-isopropyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(2)10-7(8)3-6(4-11)9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJQTUKRRDJVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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